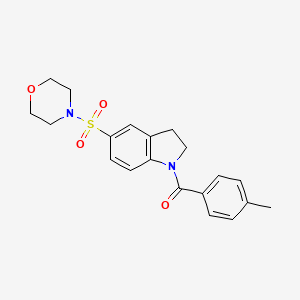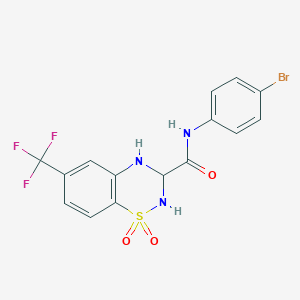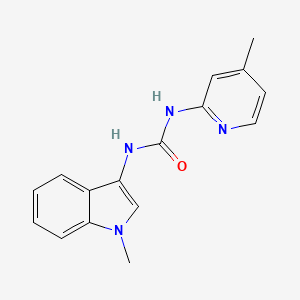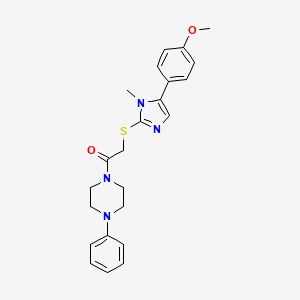![molecular formula C21H17ClN4O B3309094 4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941885-60-5](/img/structure/B3309094.png)
4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Overview
Description
4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound characterized by its pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent chlorination, methylation, and phenylation steps are performed to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow reactors or batch processing.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine nitrogen to a more oxidized state.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium methoxide (NaOCH3) for methylation.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast, including its potential use as a pharmacological agent. It may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with various molecular targets makes it a candidate for drug development.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
3,4-Dichloro-N-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
4-Chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness: 4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This unique structure may offer advantages in terms of stability, potency, and selectivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N,3-dimethyl-N,1-diphenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-18-19(22)17(21(27)25(2)15-9-5-3-6-10-15)13-23-20(18)26(24-14)16-11-7-4-8-12-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDIJRHOCSCLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3309029.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B3309040.png)

![N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B3309051.png)


![N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B3309082.png)
![2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B3309089.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B3309105.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309115.png)
![2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3309125.png)

